![molecular formula C11H13BrClNO3 B14510338 Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate CAS No. 62805-19-0](/img/structure/B14510338.png)
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is a chemical compound that belongs to the class of esters It features a pyridine ring substituted with bromine and chlorine atoms, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and further oxidation can yield various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted pyridine derivatives.
- Carboxylic acids and their derivatives.
- Coupled products with various aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar in structure but contains a pyrazole ring instead of a butanoate ester.
2-Bromo-6-chloropyridine: A simpler compound with only the pyridine ring substituted with bromine and chlorine.
Uniqueness: Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is unique due to its specific ester functional group and the combination of bromine and chlorine substitutions on the pyridine ring
Propiedades
Número CAS |
62805-19-0 |
|---|---|
Fórmula molecular |
C11H13BrClNO3 |
Peso molecular |
322.58 g/mol |
Nombre IUPAC |
ethyl 2-(6-bromo-2-chloropyridin-3-yl)oxybutanoate |
InChI |
InChI=1S/C11H13BrClNO3/c1-3-7(11(15)16-4-2)17-8-5-6-9(12)14-10(8)13/h5-7H,3-4H2,1-2H3 |
Clave InChI |
DZVRPMAICZQTGO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)OC1=C(N=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)
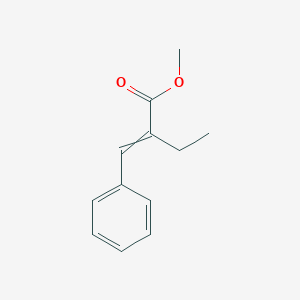
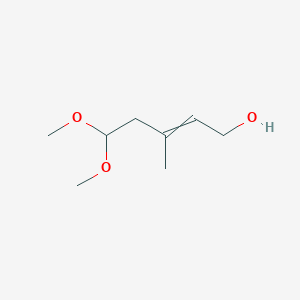
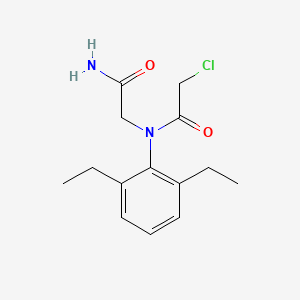
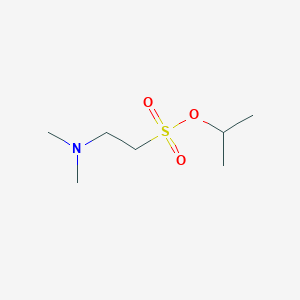
![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)





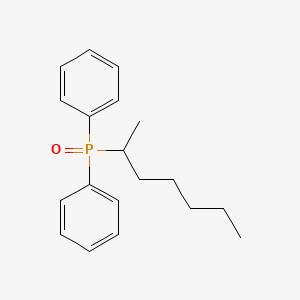
![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
